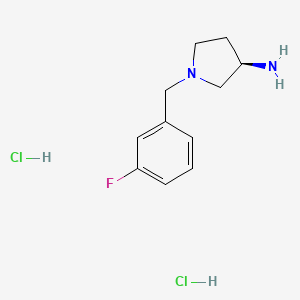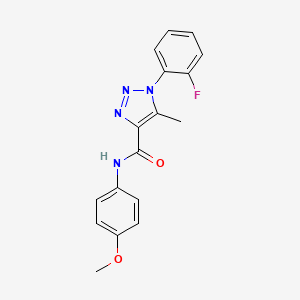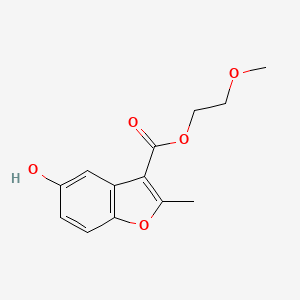
Dimethyl 3-isobutyl-3-methylglutarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 3-isobutyl-3-methylglutarate is an organic compound with the molecular formula C12H22O4. It is a dimethyl ester derivative of 3-isobutyl-3-methylglutaric acid. This compound is of interest due to its applications in various fields, including organic synthesis and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dimethyl 3-isobutyl-3-methylglutarate typically involves the esterification of 3-isobutyl-3-methylglutaric acid with methanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
For industrial-scale production, the process is optimized to achieve high purity and yield. One method involves the use of potassium permanganate and concentrated sulfuric acid in methanol to react with 3-isobutylglutaric acid, resulting in high-purity this compound . This method is advantageous due to its simplicity, mild reaction conditions, and cost-effectiveness.
化学反応の分析
Types of Reactions
Dimethyl 3-isobutyl-3-methylglutarate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 3-isobutyl-3-methylglutaric acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst to facilitate substitution reactions.
Major Products Formed
Hydrolysis: 3-isobutyl-3-methylglutaric acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
Dimethyl 3-isobutyl-3-methylglutarate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs, particularly those targeting neurological conditions.
Biochemistry: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of dimethyl 3-isobutyl-3-methylglutarate depends on its specific application. In pharmaceutical contexts, it may act as a prodrug, undergoing metabolic conversion to an active form that exerts therapeutic effects. The molecular targets and pathways involved can vary, but they often include interactions with enzymes and receptors in the body .
類似化合物との比較
Similar Compounds
Dimethyl 3-methylglutarate: Similar in structure but lacks the isobutyl group.
Dimethyl glutarate: A simpler ester with no additional substituents on the glutaric acid backbone.
Uniqueness
Dimethyl 3-isobutyl-3-methylglutarate is unique due to the presence of both isobutyl and methyl groups on the glutaric acid backbone, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness makes it valuable for specific synthetic and pharmaceutical applications .
特性
IUPAC Name |
dimethyl 3-methyl-3-(2-methylpropyl)pentanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-9(2)6-12(3,7-10(13)15-4)8-11(14)16-5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDRTCDTAZMQBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CC(=O)OC)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2532273.png)



![N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide](/img/structure/B2532283.png)


![3-fluoro-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2532286.png)
![1-Benzoyl-3-(3-chlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2532287.png)

